molecular formula C19H18N6O2 B14514647 5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] CAS No. 62575-70-6

5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]

Cat. No.: B14514647
CAS No.: 62575-70-6
M. Wt: 362.4 g/mol
InChI Key: MVRFPGKBJUPKRC-UHFFFAOYSA-N
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Description

5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the methylene bridge and the 4-methylphenyl groups further enhances its chemical characteristics, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] typically involves the reaction of hydrazides with carboxylic acids or their derivatives under specific conditions. One common method is the cyclization of N-acylhydrazones in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3 for nitration, Br2 in the presence of a catalyst for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its oxadiazole ring structure allows it to form stable complexes with metal ions, which can influence its biological activity. Additionally, the presence of the 4-methylphenyl groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-Methylenebis[2-(4-methylphenyl)-1,3-benzoxazole]
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
  • 4,4’-Methylenebis(5-methyl-2-phenyl-1H-pyrazol-3(2H)-one)

Uniqueness

Compared to similar compounds, 5,5’-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine] stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

62575-70-6

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

5-[[5-(4-methylanilino)-1,3,4-oxadiazol-2-yl]methyl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C19H18N6O2/c1-12-3-7-14(8-4-12)20-18-24-22-16(26-18)11-17-23-25-19(27-17)21-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

MVRFPGKBJUPKRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(O2)CC3=NN=C(O3)NC4=CC=C(C=C4)C

Origin of Product

United States

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